2-(4-ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide
Description
2-(4-Ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group attached to the acetamide backbone and a 1-methylpiperidin-4-yl substituent on the nitrogen atom. This structure combines lipophilic (4-ethoxyphenyl) and basic (piperidine) moieties, which may influence its pharmacokinetic properties, such as solubility, membrane permeability, and receptor binding.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-20-15-6-4-13(5-7-15)12-16(19)17-14-8-10-18(2)11-9-14/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFTUUQLDOGYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222076 | |
| Record name | 4-Ethoxy-N-(1-methyl-4-piperidinyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-66-8 | |
| Record name | 4-Ethoxy-N-(1-methyl-4-piperidinyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-N-(1-methyl-4-piperidinyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction parameters and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Nitrogen
The nitrogen substituent significantly impacts biological activity and physicochemical properties:
- N-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide (): Replacing the 1-methylpiperidin-4-yl group with pyrrolidin-1-yl reduces steric bulk and alters basicity (pyrrolidine pKa ~11 vs. piperidine pKa ~10). This compound has a logP of 2.69, molecular weight 248.32, and hydrogen bond acceptor count of 4, suggesting moderate lipophilicity and blood-brain barrier permeability .
- N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (): Incorporation of a pyrazolo-pyrazinone heterocycle introduces additional hydrogen-bonding sites (PSA = 94.7 Ų vs. 34.61 Ų for the target compound), likely reducing passive diffusion but enhancing target specificity .
Ethoxyphenyl-Containing Analogs
- Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide) (): Shares the 4-ethoxyaniline metabolite pathway, linked to renal toxicity.
- N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (): The indazole-trityl group enhances steric protection and may improve metabolic stability. Such modifications are common in kinase inhibitors .
Piperidine/Piperazine Derivatives
- 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (): The sulfonyl-piperidine group increases polarity (logP ~1.5 vs. ~2.6 for the target compound) and introduces a sulfonamide motif, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
- 2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide (): The piperidine-ethyl linker may enhance conformational flexibility, affecting receptor binding kinetics .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP | PSA (Ų) | Hydrogen Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| Target Compound | 248.32 | 2.69 | 34.61 | 4 | 1-Methylpiperidine enhances basicity |
| N-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide | 248.32 | 2.69 | 34.61 | 4 | Lower steric hindrance than piperidine |
| Bucetin | 223.26 | 1.98 | 49.33 | 3 | High renal toxicity risk |
| 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide | 402.51 | 1.5 | 85.6 | 6 | Sulfonamide group for enzyme targeting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
